6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester
Overview
Description
“6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester” is a chemical compound with the molecular formula C8H8BrNO2 . It has a molecular weight of 230.06 . The compound is a solid under normal conditions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrNO2/c1-5-3-4-6(9)10-7(5)8(11)12-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the sources I found, bromopyridines are often used in Suzuki–Miyaura coupling reactions . This type of reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis
This compound is a solid under normal conditions and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Characterization
A study by Kadir et al. (2019) details the synthesis and structural characterization of monoamide isomers related to the parent compound. The research highlights the use of spectroscopic techniques such as Fourier Transform Infrared (FTIR), 1H and 13C Nuclear Magnetic Resonance (NMR), Ultraviolet Visible (UV–Vis), and elemental analysis to fully characterize these compounds. The isomers synthesized include variants of the compound with modifications on the pyridine ring, showcasing the versatility of this chemical scaffold for synthetic applications (Kadir, Mansor, Osman, & Haris, 2019).
Chemical Synthesis Methodologies
Research by Shiina et al. (2002) demonstrates a novel condensation reaction for synthesizing carboxylic esters from carboxylic acids and alcohols, using 2-methyl-6-nitrobenzoic anhydride. This methodology could be relevant for the synthesis or modification of the compound , providing a high-yield, chemoselective approach for ester formation (Shiina, Ibuka, & Kubota, 2002).
Structural and Stability Studies
An investigation into pyrazole derivatives by Shen et al. (2012) includes studies on compounds with structural similarities to 6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester. This research provides valuable insights into the molecular structure, stability, and theoretical calculations, which could inform the understanding of similar compounds' physical and chemical properties (Shen, Huang, Diao, & Lei, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of antitumor agents and tgf-β inhibitors .
Mode of Action
It’s known that bromopyridines can participate in suzuki–miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s known that bromopyridines can participate in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
It’s known that the compound is a solid at room temperature .
Action Environment
It’s known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.
Properties
IUPAC Name |
methyl 6-bromo-3-methylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-4-6(9)10-7(5)8(11)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGRANATNWQVJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402666-66-3 | |
Record name | methyl 6-bromo-3-methylpyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.